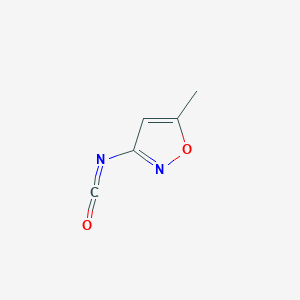

3-isocyanato-5-methylisoxazole

Description

Historical Trajectory and Foundational Principles of Isoxazole (B147169) Synthesis

The history of isoxazoles dates back to the late 19th century. Ludwig Claisen first identified the cyclic structure of 3-methyl-5-phenylisoxazole (B94393) in 1888, and the first synthesis of the isoxazole ring was achieved by Dunstan and Dymond through the heating of nitroethane with aqueous alkalies. mdpi.com A pivotal advancement in isoxazole chemistry was made by Quilico between 1930 and 1946, with studies on the synthesis of the ring system from nitrile oxides. mdpi.com

This early work laid the groundwork for what is now a cornerstone of isoxazole synthesis: the [3+2] dipolar cycloaddition of a nitrile oxide with an alkyne. researchgate.net This method is one of the most widely used strategies for constructing the isoxazole core. researchgate.net Another foundational method involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their derivatives. chemscene.com Over the decades, these fundamental reactions have been refined with the advent of new catalysts and reaction conditions, including metal-free and visible-light-mediated strategies, enhancing the efficiency and scope of isoxazole synthesis. researchgate.net

Table 1: Key Historical Milestones in Isoxazole Chemistry

| Year | Scientist(s) | Contribution |

|---|---|---|

| 1888 | Ludwig Claisen | First recognized the cyclic structure of an isoxazole derivative. mdpi.com |

| 1891 | Dunstan & Dymond | First to synthesize the isoxazole ring. mdpi.com |

| 1930s-1940s | A. Quilico | Developed the synthesis of isoxazoles from nitrile oxides and unsaturated compounds. mdpi.com |

| Modern Era | Various | Extensive development of the 1,3-dipolar cycloaddition and other advanced synthetic methodologies. researchgate.netchemscene.com |

Strategic Significance of the Isoxazole Heterocyclic Moiety in Modern Organic Synthesis

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. cymitquimica.com This structural motif is of immense strategic importance in modern organic synthesis for several reasons. It is a core structure in numerous pharmaceuticals, agrochemicals, and advanced materials. nih.gov

In medicinal chemistry, isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. cymitquimica.com Commercially available drugs such as the antibiotic Cycloserine, the sulfonamide Sulfamethoxazole, and the COX-2 inhibitor Valdecoxib feature the isoxazole scaffold. mdpi.comchemscene.com Furthermore, the isoxazole ring is found in natural products like ibotenic acid. chemscene.com

Beyond its direct biological relevance, the isoxazole moiety serves as a versatile synthetic intermediate. nih.gov It can function as a "masked" 1,3-dicarbonyl group, which can be revealed through reductive cleavage of the weak N-O bond, providing a pathway to other complex molecular architectures. researchgate.net This utility makes it a valuable building block for synthetic chemists. nih.gov

Functional Group Reactivity and Synthetic Utility of Isocyanates in Heterocyclic Systems

Isocyanates (–N=C=O) are a class of highly reactive functional groups essential to many industrial and laboratory-scale synthetic processes. umich.edu Their high reactivity, stemming from the electrophilic carbon atom, allows them to readily react with a wide range of nucleophiles. This reactivity is harnessed in heterocyclic chemistry to construct a variety of nitrogen-containing rings. umich.edugoogle.com

The synthetic utility of isocyanates is often expanded through their in situ generation via classic chemical transformations such as the Curtius, Schmidt, and Lossen rearrangements. umich.edu To control their promiscuous reactivity, "masked" or "blocked" isocyanate precursors are frequently employed, which release the reactive isocyanate under specific conditions, such as heating. umich.edu Isocyanates have been shown to undergo coupling reactions with various partners, like vinyl aziridines, to form heterocycles such as imidazolidinones and oxazolidinones.

The synthesis of 3-isocyanato-5-methylisoxazole itself exemplifies the utility of these reactions. It is prepared from its corresponding amine, 3-amino-5-methylisoxazole (B124983), showcasing a standard transformation to install the reactive isocyanate group onto the pre-formed isoxazole ring. umich.eduumich.edu

Delimitation of Research Focus on this compound within Contemporary Chemical Sciences

Within the vast field of chemical research, this compound is not a compound studied for its own sake but is utilized as a specialized chemical reagent or building block. evitachem.com Its primary role is in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. evitachem.com

A prominent and well-documented application is its use in the synthesis of novel antagonists for the C-X-C chemokine receptor 2 (CXCR2). umich.edu CXCR2 is a G-protein-coupled receptor that plays a significant role in the recruitment of neutrophils during inflammation and is considered a therapeutic target for inflammatory diseases like COPD and certain cancers. nih.gov In this context, this compound serves as a key electrophilic partner, reacting with nucleophilic scaffolds to introduce the 5-methylisoxazole (B1293550) moiety into the final drug candidate. umich.edu For instance, it has been reacted with 3-aminocyclohex-2-en-1-one derivatives to generate a library of compounds screened for CXCR2 inhibitory activity. umich.edu

The research focus is therefore narrowly defined: it is a tool for constructing specific urea (B33335) or carbamate (B1207046) linkages in the targeted synthesis of potential therapeutics. Its value lies in its ability to efficiently introduce the 5-methylisoxazol-3-yl-urea substructure, a motif explored for its contribution to the structure-activity relationship (SAR) of these complex inhibitors. nih.govumich.edu

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55809-54-6 |

| Molecular Formula | C₅H₄N₂O₂ |

| IUPAC Name | 3-isocyanato-5-methyl-1,2-oxazole |

| InChI Key | LTJBYWVZHVJCGC-UHFFFAOYSA-N |

| Primary Application | Synthetic building block in medicinal chemistry. umich.eduevitachem.com |

Structure

3D Structure

Properties

CAS No. |

55809-54-6 |

|---|---|

Molecular Formula |

C5H4N2O2 |

Molecular Weight |

124.10 g/mol |

IUPAC Name |

3-isocyanato-5-methyl-1,2-oxazole |

InChI |

InChI=1S/C5H4N2O2/c1-4-2-5(6-3-8)7-9-4/h2H,1H3 |

InChI Key |

LTJBYWVZHVJCGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isocyanato 5 Methylisoxazole and Its Precursor Analogues

Synthesis of 3-Amino-5-methylisoxazole (B124983): A Key Precursor

The production of 3-amino-5-methylisoxazole is a critical first step. Various synthetic strategies have been developed to prepare this key precursor, focusing on yield, purity, and process safety.

Convergent and Divergent Synthetic Routes to 3-Amino-5-methylisoxazole

The synthesis of 3-amino-5-methylisoxazole can be approached through several pathways, broadly categorized as convergent and divergent strategies.

One common method involves the reaction of ethyl acetate (B1210297) and acetonitrile (B52724) in the presence of a metal alkali to form acetyl acetonitrile. This intermediate is then reacted with p-toluenesulfonyl hydrazide to produce a hydrazone, which subsequently undergoes ring closure with hydroxylamine (B1172632) under alkaline conditions to yield 3-amino-5-methylisoxazole. google.com This multi-step process avoids the use of hazardous solvents like chloroform. google.com

Another notable route starts from 3-hydroxybutyronitrile (B154976), which is treated with hydroxylamine hydrochloride and potassium carbonate. The resulting intermediate undergoes cyclization in the presence of iron(III) chloride in toluene (B28343) to afford 3-amino-5-methylisoxazole. smolecule.com This two-step method has been reported to achieve a yield of 77%. smolecule.com

A patented process describes the reaction of a nitrile compound, such as 2,3-dibromobutyronitrile or tetrolonitrile, with hydroxyurea (B1673989) in an alkaline medium. google.comgoogle.com This method emphasizes strict pH control to maximize yield and purity. google.comgoogle.com

The choice between these routes often depends on the availability of starting materials, desired scale of production, and safety considerations.

Optimization of Reaction Parameters and Reaction Conditions for 3-Amino-5-methylisoxazole Formation

Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-amino-5-methylisoxazole while minimizing byproducts.

pH Control: Research has demonstrated that maintaining a specific pH range is critical. For the reaction of nitrile compounds with hydroxyurea, a pH between 10.1 and 13 is essential for high yields, with an optimal range of 10.5 to 12.5. google.comgoogle.com Deviating from this range leads to a significant drop in yield and increased formation of the 5-amino-3-methylisoxazole (B44965) isomer. google.com

Temperature and Reaction Time: In the synthesis starting from 3-hydroxybutyronitrile, the initial reaction with hydroxylamine hydrochloride is typically carried out at 60°C for about 6 hours. smolecule.comchemicalbook.com The subsequent cyclization step is performed at reflux temperature in toluene. smolecule.comchemicalbook.com Kinetic studies have shown that prolonged reaction times at 60°C can optimize ring closure and reduce the formation of byproducts. smolecule.com

Catalyst and Solvent: The choice of catalyst and solvent also plays a significant role. In one method, iron(III) chloride is used as a catalyst for the cyclization step in toluene. smolecule.comchemicalbook.com The use of an aqueous medium in the initial step, followed by an organic solvent for cyclization, helps to streamline the process and avoid hazardous solvents. smolecule.com

Microwave-Assisted Synthesis: Modern techniques like microwave irradiation have been shown to dramatically reduce reaction times and improve yields. For instance, condensing 3-amino-5-methylisoxazole with salicylaldehydes under microwave irradiation can achieve yields of 90-95% in just 30 seconds, compared to 70-81% over 3 hours with conventional heating. smolecule.com

Table 1: Comparison of Conventional vs. Microwave Synthesis for a Derivative Reaction smolecule.com

| Method | Time | Yield (%) | Solvent Use |

| Conventional | 3 hours | 70–81 | High |

| Microwave | 30 seconds | 90–95 | None |

Direct Synthesis of 3-Isocyanato-5-methylisoxazole

Once the precursor 3-amino-5-methylisoxazole is obtained, it can be converted to the target compound, this compound.

Established Synthetic Pathways from 3-Amino-5-methylisoxazole

The conversion of 3-amino-5-methylisoxazole to this compound is typically achieved through phosgenation or by using phosgene (B1210022) equivalents.

A general and established method involves the reaction of 3-amino-5-methylisoxazole with triphosgene (B27547) in a suitable solvent, such as refluxing toluene. umich.edu This method is widely used for the synthesis of various isocyanates from their corresponding amines. umich.edu

Another approach involves reacting the amine with isocyanate or thioisocyanate to form carboxamide or thiocarboxamide derivatives. nih.gov While this doesn't directly yield the isocyanate, it demonstrates the reactivity of the amino group which is fundamental to isocyanate synthesis.

Innovative Methodological Advancements and Process Intensification Strategies

Recent advancements in chemical synthesis have led to more sustainable and efficient methods for producing isocyanates, moving away from hazardous reagents like phosgene. rsc.org

Non-Phosgene Routes: The development of non-phosgene routes is a significant area of research. researchgate.net One such method involves the reaction of a primary amine with dimethyl carbonate to produce a carbamate (B1207046), which is then decomposed to the isocyanate. researchgate.net This "green" approach offers non-toxicity and high atom economy. researchgate.net

Process Intensification: Continuous flow synthesis is a key process intensification strategy that offers benefits such as improved safety, reduced reaction times, and lower environmental impact. acs.orgresearchgate.net This technology is particularly advantageous for exothermic reactions like isocyanate synthesis. acs.org By using continuous flow reactors, it is possible to achieve high productivity with small reactor volumes. For example, a continuous flow process for a blocked polyisocyanate achieved full conversion in just 15 seconds at 155°C, with a productivity of approximately 1 kg per hour from a 4.5 mL reactor. acs.org In-line monitoring techniques, such as FTIR analysis, can be integrated to enable real-time optimization and quality control. acs.org

Generalized Approaches for Isoxazole (B147169) Ring Construction Pertinent to the Compound

The construction of the isoxazole ring is a fundamental aspect of synthesizing this compound and its analogues. Several general methods exist for forming this heterocyclic system. researchgate.netnanobioletters.com

The two primary and most widely used pathways for constructing the isoxazole ring are:

1,3-Dipolar Cycloaddition: This involves the reaction of a nitrile oxide with an alkene or alkyne. researchgate.net This method is highly versatile and allows for the introduction of various substituents onto the isoxazole ring.

Reaction of a Three-Carbon Component with Hydroxylamine: A three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, can react with hydroxylamine hydrochloride to form the isoxazole ring. researchgate.net

The regioselectivity of these reactions, which determines the position of the substituents on the isoxazole ring, can often be controlled by varying the reaction conditions and the structure of the substrates. rsc.org For instance, in the reaction of β-enamino diketones with hydroxylamine hydrochloride, regiochemical control can be achieved by adjusting the reaction conditions to selectively produce different regioisomeric isoxazoles. rsc.org

Recent research has also focused on developing more environmentally friendly approaches, such as using water as a solvent and employing simple catalysts like sodium hydroxide. mdpi.com

Mechanistic and Synthetic Aspects of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles, including the isoxazole ring. tandfonline.comrsc.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). rsc.orgresearchgate.net For the synthesis of 3-substituted-5-methylisoxazoles, a propyne (B1212725) equivalent serves as the dipolarophile. The nitrile oxide component is often generated in situ from the corresponding hydroximoyl halide via dehydrohalogenation with a base.

The mechanism is generally considered to be a concerted, pericyclic process, although stepwise mechanisms involving diradical intermediates have also been proposed. rsc.org The regioselectivity of the cycloaddition is a key aspect, and for the synthesis of 3-amino-5-methylisoxazole, a nitrile oxide precursor bearing a protected or latent amino group would be required. However, direct 1,3-dipolar cycloaddition to form 3-amino-5-methylisoxazole is not the most commonly cited route in the literature. More often, the isoxazole ring is formed with a different substituent at the 3-position, which is later converted to an amino group.

A notable approach adaptable for this synthesis is the use of a Cu/Al₂O₃ nanocomposite catalyst in a solvent-free ball-milling technique for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. smolecule.com This method offers a green and scalable route to 3,5-disubstituted isoxazoles. smolecule.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al₂O₃, ball-milling, solvent-free | 3,5-disubstituted isoxazoles | Moderate to excellent | tandfonline.comsmolecule.com |

| (E,Z)-2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Catalyst-free, ball-milling | Substituted 3,5-isoxazole | Satisfactory | tandfonline.com |

| N-hydroxybenzimidoyl chlorides | Resin-bound alkynes | LiOtBu, DMSO | Resin-bound 3,5-disubstituted isoxazoles | Not specified | rsc.org |

Catalytic Condensation Reactions for Isoxazole Scaffolds

Condensation reactions represent a classical and widely employed strategy for the synthesis of isoxazole rings. researchgate.net The most common approach involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.net For the synthesis of 3-amino-5-methylisoxazole, several specific condensation methodologies have been developed.

One prominent method starts from readily available and inexpensive materials: ethyl acetate and acetonitrile. These are reacted in the presence of a strong base like sodium ethoxide to form acetoacetonitrile. The subsequent reaction of acetoacetonitrile with hydroxylamine leads to the formation of the 3-amino-5-methylisoxazole ring. google.com A related patented method describes the condensation of dimethyl oxalate (B1200264) with acetone (B3395972) in the presence of sodium methoxide, followed by condensation-cyclization with a hydroxylamine salt to produce 5-methyl-isoxazole-3-carboxamide, another key intermediate. google.com

Another well-documented route involves the cyclization of 3-hydroxybutyronitrile with hydroxylamine hydrochloride under alkaline conditions, followed by an iron(III) chloride-mediated cyclization to furnish 3-amino-5-methylisoxazole with good yields. chemicalbook.com

Table 2: Catalytic Condensation Methods for 3-Amino-5-methylisoxazole and Analogues

| Starting Materials | Catalyst/Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acetate, Acetonitrile, Hydroxylamine | Metal alkali (e.g., Sodium ethoxide) | Not specified | 3-Amino-5-methylisoxazole | Not specified | smolecule.com |

| 3-Hydroxybutyronitrile, Hydroxylamine hydrochloride | K₂CO₃, then FeCl₃ | Water, then Toluene | 3-Amino-5-methylisoxazole | 77% | smolecule.com |

| 3-Amino-5-methylisoxazole, Aromatic aldehydes, β-naphthol | Bismuth(III) trifluoromethanesulfonate | Solvent-free | 3-Aminoisoxazol-methylnaphthols | Good to excellent | researchgate.net |

| 3-Amino-5-methylisoxazole, Mercaptoacetic acid, Aromatic aldehydes | p-Toluenesulfonic acid (PTSA) | Acetonitrile | Isoxazolo[2,3-c] scirp.orgtandfonline.comscirp.orgthiadiazepin-2-ones | Up to 90% | scirp.orgscirp.org |

Electrochemical Synthesis of Isoxazole Derivatives

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and simplifying work-up procedures. The electrochemical synthesis of isoxazolines has been reported, proceeding through a regio- and diastereoselective reaction of aldoximes with electron-deficient alkenes. nih.gov This process involves a stepwise, radical-mediated mechanism, differing from the concerted [3+2] cycloaddition pathway. nih.gov The electrochemical approach allows for controlled generation of reactive intermediates, such as nitrile oxides, at an electrode surface, which can minimize side reactions like dimerization. nih.gov

While the direct electrochemical synthesis of this compound or its precursor 3-amino-5-methylisoxazole has not been extensively detailed, the principles of electrochemical synthesis of isoxazole rings are applicable. For instance, the anodic oxidation of aldoximes can lead to the formation of nitrile oxides, which can then undergo cycloaddition. nih.gov Furthermore, electrochemical methods have been noted in the degradation of related compounds, where 3-amino-5-methylisoxazole is identified as a primary oxidation by-product, indicating the isoxazole ring's susceptibility to electrochemical transformations. uclm.es

Table 3: Parameters in Electrochemical Isoxazoline Synthesis

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Mediator | Et₄NCl, Et₄NI | Facilitates the electron transfer process. | nih.gov |

| Anode/Cathode | Graphite (G), Stainless Steel (SS), Reticulated Vitreous Carbon (RVC) | Electrode materials influence reaction efficiency. | nih.gov |

| Solvent | Acetonitrile (MeCN), Methanol (MeOH) | The solvent system can affect the reaction pathway and yield. | nih.gov |

| Mechanism | Stepwise, radical-mediated | Avoids the concerted [3+2] cycloaddition pathway. | nih.gov |

Green Chemistry Paradigms in Isoxazole Ring Formation

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of 3-amino-5-methylisoxazole and its derivatives, several green methodologies have been reported.

Solvent-free synthesis is a key green approach. One such method involves the one-pot, three-component condensation of 3-amino-5-methylisoxazole, an aryl aldehyde, and β-naphthol under solvent-free conditions, catalyzed by bismuth(III) trifluoromethanesulfonate. researchgate.net Another example is the single-step condensation of 3-amino-5-methylisoxazole with various aromatic aldehydes using N,N-dimethylethanolamine (DMEA) as a green, low-cost, and efficient catalyst under solvent-free conditions to produce Schiff bases in excellent yields. tandfonline.comresearchgate.nettandfonline.com

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption. The condensation of 3-amino-5-methylisoxazole with salicylaldehydes under microwave irradiation (1300 W) can be completed in just 30 seconds with yields of 90-95%, a significant improvement over conventional heating which requires 3 hours for lower yields. smolecule.com

The use of p-toluenesulfonic acid (PTSA) as an inexpensive and readily available catalyst for the three-component domino reaction of 3-amino-5-methylisoxazole, mercaptoacetic acid, and aromatic aldehydes in acetonitrile also represents a greener approach, affording novel isoxazolo-thiadiazepinones in high yields. scirp.orgscirp.org

Table 4: Green Catalysts and Conditions for Isoxazole Analogue Synthesis

| Green Approach | Catalyst/Condition | Starting Materials | Product | Advantages | Reference |

|---|---|---|---|---|---|

| Solvent-free | DMEA | 3-Amino-5-methylisoxazole, Aromatic aldehydes | Schiff bases | High yield, short reaction time, low cost | tandfonline.comresearchgate.nettandfonline.com |

| Microwave-assisted | None (1300 W) | 3-Amino-5-methylisoxazole, Salicylaldehydes | Schiff bases | Drastically reduced reaction time (30s), high yield | smolecule.com |

| Domino Reaction | PTSA | 3-Amino-5-methylisoxazole, Mercaptoacetic acid, Aromatic aldehydes | Isoxazolo[2,3-c] scirp.orgtandfonline.comscirp.orgthiadiazepin-2-ones | High yield, operational simplicity | scirp.orgscirp.org |

| Solvent-free | Bi(OTf)₃ | 3-Amino-5-methylisoxazole, Aryl aldehyde, β-naphthol | 3-Amino isoxazol-methylnaphthols | High conversion, clean reaction | researchgate.net |

Regioselective and Stereoselective Isoxazole Functionalization Techniques

The conversion of the precursor, 3-amino-5-methylisoxazole, to the target compound, this compound, is a key functionalization step. This transformation can be achieved through various methods, with the Curtius rearrangement being a notable and versatile option. nih.govwikipedia.org The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govwikipedia.orgorganic-chemistry.org To apply this to the synthesis of this compound, one would start with 5-methylisoxazole-3-carboxylic acid. This carboxylic acid would first be converted to the corresponding acyl azide, for example, by reaction with diphenylphosphoryl azide (DPPA). Subsequent thermal rearrangement of the acyl azide would yield the desired this compound. nih.govwikipedia.org This method is advantageous as it often proceeds under mild conditions and avoids the use of highly toxic reagents like phosgene. nwo.nlgoogle.com

Direct functionalization of the isoxazole ring is also an important strategy. For instance, 3-ethoxy-5-methylisoxazole (B172260) can undergo regioselective electrophilic halogenation at the C4 position. The ethoxy group can then be replaced by an amino group via nucleophilic substitution to form 3-amino-5-methylisoxazole derivatives.

In terms of stereoselectivity, while the core isoxazole ring is planar and achiral, stereoselective reactions can be employed when introducing chiral substituents. For example, the 1,3-dipolar cycloaddition of nitrile oxides to α,β-unsaturated amides can be mediated by chiral ligands to achieve excellent enantioselectivities in the products. scielo.org.mx Similarly, the synthesis of γ-mercapto amino acids for native chemical ligation has been achieved through palladium-catalyzed acetoxylation of the primary γ-C(sp³)–H bonds in amino acids, using a 5-methylisoxazole-3-carboxamide (B1215236) as a directing group, demonstrating the utility of the isoxazole moiety in guiding stereoselective transformations. acs.org

Reactivity and Mechanistic Investigations of 3 Isocyanato 5 Methylisoxazole

Chemical Reactivity Profile of the Isocyanate Functional Group at the Isoxazole (B147169) C-3 Position

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide array of nucleophiles. This inherent reactivity is the cornerstone of the synthetic utility of 3-isocyanato-5-methylisoxazole.

Nucleophilic Addition Reactions of this compound

The isocyanate moiety readily undergoes nucleophilic addition reactions. evitachem.com A variety of nucleophiles, including alcohols, amines, and water, can attack the electrophilic carbon atom of the isocyanate. This reactivity is fundamental to the construction of more complex molecules. For instance, the reaction with amines is a common method for the synthesis of urea (B33335) derivatives, while reaction with alcohols yields carbamates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Cyclization Reactions and Annulation Strategies Utilizing the Isocyanate Moiety

The isocyanate functional group in this compound is a key participant in cyclization and annulation strategies, which are processes that form new rings onto the existing isoxazole core. These reactions often proceed through an initial nucleophilic attack on the isocyanate, followed by an intramolecular cyclization step. For example, a hydrazone can undergo a ring closure reaction with hydroxylamine (B1172632) to produce 3-amino-5-methylisoxazole (B124983), which can then be converted to the isocyanate. evitachem.com Such cyclization strategies are pivotal in the synthesis of fused heterocyclic systems.

Formation of Urea Derivatives through Reaction with Nucleophiles

A significant application of this compound is in the synthesis of urea derivatives. The reaction of the isocyanate with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. nih.govresearchgate.net This reaction is typically efficient and proceeds under mild conditions. The general scheme involves the direct coupling of the isocyanate with an amine. asianpubs.org For example, reacting this compound with various amines would yield the corresponding urea derivatives. This method is a cornerstone in the synthesis of a diverse library of urea compounds with potential biological activities. nih.govresearchgate.net

Table 1: Synthesis of Urea Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary/Secondary Amine | N-(5-methylisoxazol-3-yl)-N'-substituted urea |

Transformations Leading to Complex Fused Heterocyclic Architectures

The reactivity of this compound extends to its use in the synthesis of more complex, multi-ring structures. These transformations are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

Synthesis of Pyrimido[5,4-c]quinolin-5-one Frameworks

While direct synthesis of pyrimido[5,4-c]quinolin-5-one frameworks from this compound is not explicitly detailed in the provided context, the synthesis of related pyrimido[4,5-b]quinolines often involves the cyclization of appropriately substituted pyrimidines or quinolines. rsc.orgnih.govrsc.org For instance, the Vilsmeier–Haack cyclization of 6-(arylamino)uracil derivatives is a known method for preparing 2,4-dioxo-pyrimido[4,5-b]-quinolines. nih.gov It is conceivable that a multi-step synthesis starting from this compound could be devised to first form a substituted aminopyrimidine, which could then undergo further reactions to yield a pyrimidoquinoline system. One general approach involves the base-catalyzed cyclization of 2,4-dichloro-quinoline-3-carbonitrile with guanidine (B92328) hydrochlorides to form 4-amino-5-chloro-2-substituted-pyrimido[5,4-c]quinolines. researchgate.net

Formation of Naphtho[1,2-e]benchchem.comCurrent time information in Bangalore, IN.oxazine Systems

The synthesis of naphtho[1,2-e] Current time information in Bangalore, IN.oxazine derivatives typically involves a one-pot, three-component reaction of a naphthol (like β-naphthol), an aldehyde, and a primary amine in the presence of a catalyst. nih.govnih.govjmaterenvironsci.comresearchgate.net This reaction, often referred to as a Betti-type reaction, proceeds through the formation of a Mannich base intermediate, which then undergoes intramolecular cyclization. nih.govresearchgate.net Although a direct role for this compound is not immediately apparent in this specific transformation, one could envision a synthetic route where the isocyanate is first converted to a primary amine (3-amino-5-methylisoxazole), which could then participate as the amine component in the three-component reaction to form a naphthoxazine derivative bearing the 5-methylisoxazole (B1293550) substituent.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-5-methylisoxazole |

| Urea |

| Carbamate (B1207046) |

| Pyrimido[5,4-c]quinolin-5-one |

| Pyrimido[4,5-b]quinoline |

| 6-(arylamino)uracil |

| 2,4-dioxo-pyrimido[4,5-b]-quinoline |

| 2,4-dichloro-quinoline-3-carbonitrile |

| Guanidine hydrochloride |

| 4-amino-5-chloro-2-substituted-pyrimido[5,4-c]quinoline |

| Naphtho[1,2-e] Current time information in Bangalore, IN.oxazine |

Cycloaddition and Condensation Reactions Affording 1,3,5-Triazinan-2-ones

The isocyanate functionality of this compound is highly susceptible to cyclotrimerization, a process that yields a stable, six-membered heterocyclic core. This reaction is a cornerstone for producing isocyanurates, which are derivatives of 1,3,5-triazinane-2,4,6-trione. The cyclotrimerization is not typically spontaneous and requires the use of specific catalysts to proceed efficiently.

The catalytic cyclotrimerization of isocyanates is a complex reaction influenced by the isocyanate's structure, the catalyst's nucleophilicity, and the reaction conditions. researchgate.net A variety of catalysts have been shown to be effective for this transformation with other isocyanates, and these are applicable by analogy to this compound. Common catalysts include tertiary amines, such as 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (DMP-30), and alkali metal carboxylates, like potassium acetate (B1210297). researchgate.netvot.pl For instance, studies on isophorone (B1672270) diisocyanate (IPDI) have demonstrated that potassium acetate is a highly active catalyst, capable of achieving near-quantitative yields of the corresponding trimer at elevated temperatures (e.g., 80°C). researchgate.netvot.pl

The generally accepted mechanism for this base-catalyzed cyclotrimerization involves the initial nucleophilic attack of the catalyst on the electrophilic carbon of the isocyanate group. This forms a reactive intermediate that subsequently adds to a second and then a third isocyanate molecule in a stepwise manner. The final step is an intramolecular cyclization that releases the catalyst and forms the highly stable, resonance-stabilized 1,3,5-triazinane (B94176) ring system. The resulting product would be a tris(5-methylisoxazol-3-yl) substituted 1,3,5-triazinane-2,4,6-trione, a molecule with a rigid, planar core and three projecting isoxazole units.

Table 1: Representative Catalysts for Isocyanate Trimerization This table is based on catalysts used for other isocyanates, such as IPDI, and is presented as analogous for this compound.

| Catalyst | Catalyst Type | Typical Conditions | Observed Activity (with IPDI) |

|---|---|---|---|

| Potassium Acetate (K 64) | Anionic / Basic Salt | 80°C, 1-2 wt% | Very High (e.g., 98% yield in 1h) vot.pl |

| DMP-30 | Tertiary Amine | 80°C, 5 wt% | High vot.pl |

| DABCO | Tertiary Amine | 80°C | Inactive (for IPDI) vot.pl |

Role of this compound as a Versatile Building Block in Supramolecular Assembly

The unique structure of this compound makes it a valuable component in the field of supramolecular chemistry. Its utility stems from two key features: the inherent ability of the isoxazole ring to participate in ordered assemblies and the capacity of the isocyanate group to form strong, directional bonds like ureas and urethanes.

Research has shown that the head-to-tail arrangement of dipole moments in isoxazole rings can drive the cooperative supramolecular polymerization of isoxazole-containing monomers. oup.com This process, influenced by dipole-dipole interactions, can lead to the formation of helical supramolecular assemblies. oup.com By incorporating the this compound unit into larger molecules, this intrinsic property of the isoxazole ring can be harnessed to direct self-assembly into well-defined, higher-order structures.

Furthermore, the isocyanate group acts as a powerful synthetic handle for linking the isoxazole core into larger supramolecular systems. The reaction of the isocyanate with primary amines to form urea linkages is particularly significant. Di-aryl ureas are well-known to form extended networks through strong, directional hydrogen bonding and π-π stacking interactions, which can lead to the formation of supramolecular gels. researchgate.net Therefore, this compound can be used to synthesize isoxazole-functionalized ureas that act as gelators, creating soft materials where the isoxazole unit can impart specific electronic or recognition properties. researchgate.net The combination of the isoxazole's dipolar characteristics with the hydrogen-bonding capability of the derived urea moiety provides a dual mechanism for controlling supramolecular organization.

Intramolecular Rearrangements and Valence Isomerizations

The isoxazole ring is a photochemically active heterocycle that can undergo a variety of intriguing intramolecular rearrangements and valence isomerizations upon exposure to light or heat.

Photoisomerization Pathways of Isoxazoles to Oxazole (B20620) Analogues

One of the most well-documented photochemical transformations of isoxazoles is their isomerization to the corresponding oxazole analogues. acs.org This reaction typically requires UV irradiation (e.g., 254 nm) and proceeds through the initial homolytic cleavage of the weak N-O bond of the isoxazole ring. acs.orgresearchgate.net This cleavage generates a diradical species that rapidly rearranges to a highly strained, transient keto-azirine intermediate. researchgate.net

This azirine intermediate is the crucial pivot point of the reaction. Subsequent photochemical cleavage of the azirine's C-C bond, followed by ring-closing, leads to the formation of the thermodynamically more stable oxazole ring. researchgate.net The efficiency of this transposition has been significantly improved through the use of continuous flow photochemical reactors. acs.orgnih.gov This technology allows for precise control over irradiation time and temperature, minimizing the formation of degradation byproducts and enabling the scalable, gram-quantity synthesis of oxazole products from isoxazole precursors in high yields and short reaction times (e.g., ~20 minutes). acs.org

Exploration of Other Thermally or Photochemically Induced Rearrangements

Beyond the classic conversion to oxazoles, the isoxazole ring system can undergo other fascinating rearrangements, often dictated by the substitution pattern on the ring.

A significant alternative photochemical pathway has been identified for certain trisubstituted isoxazoles. researchgate.netnih.gov Instead of forming oxazoles, these substrates can rearrange under UV-C light to yield highly reactive, isolable ketenimine intermediates. researchgate.netnih.gov This transformation is also believed to proceed via an azirine intermediate, but the subsequent fragmentation pattern is different. The ability to generate and isolate these previously elusive ketenimines opens new synthetic avenues, as they are valuable electrophilic building blocks. For example, they can be readily converted into other pharmaceutically relevant heterocycles, such as highly functionalized pyrazoles, by reacting them with hydrazines. acs.orgnih.gov

Another observed photochemical reaction is the intramolecular ring contraction of certain substituted isoxazoles to form the corresponding 2H-azirines, which can be isolated as the main product instead of undergoing further rearrangement to an oxazole. beilstein-journals.org Additionally, thermal rearrangements have been documented. For example, flash vacuum pyrolysis of more complex spiro-isoxazole systems can lead to ring-opening followed by fragmentation into nitriles and ketenes, a process initiated by cleavage of the N-O bond and subsequent loss of CO2 from an α-lactone intermediate. mdpi.com

Catalytic and Stereocontrol Aspects in Reactions Involving this compound

The reactivity of both the isocyanate group and the isoxazole ring can be controlled and enhanced through catalysis, with significant progress made in achieving stereoselectivity.

The reactions of the isocyanate group are amenable to various forms of catalysis. For urethane (B1682113) formation (the reaction with alcohols), non-tin metal catalysts such as zirconium and aluminum acetylacetonate (B107027) complexes have been developed as effective alternatives to traditional organotin catalysts. wernerblank.com These Lewis acidic metals can activate the alcohol for nucleophilic attack on the isocyanate. Organic acids have also been shown to catalyze urethane formation through a mechanism involving protonation of the isocyanate nitrogen, thereby increasing its electrophilicity. mdpi.com

More significantly, transition metal catalysis has enabled highly stereoselective transformations of isocyanates. For example, rhodium-catalyzed cyclization of 2-alkynylaryl isocyanates with organoboronic acids provides a stereoselective route to 3-alkylideneoxindoles, where the geometry of the exocyclic double bond is precisely controlled. acs.orgnih.gov Similarly, palladium-catalyzed cyclizations of the same substrates with amides also proceed with high stereoselectivity. acs.org Another powerful example is the palladium(II)-catalyzed reaction of allylic alcohols with tosyl isocyanate, which affords linear (E)-allylic amines with excellent regio- and stereoselectivity via an aminopalladation-elimination pathway. organic-chemistry.org These methods demonstrate that the isocyanate functionality can be directed to participate in complex, stereocontrolled bond-forming reactions.

Table 2: Examples of Stereoselective Reactions of Isocyanates This table presents examples with various isocyanates, illustrating principles applicable to this compound.

| Reaction Type | Isocyanate Substrate | Reagent | Catalyst | Product | Stereochemical Outcome | Source |

|---|---|---|---|---|---|---|

| Cyclization/Arylation | 2-Alkynylaryl isocyanate | Arylboronic acid | Rh(I) complex | (Z)-3-Alkylideneoxindole | High Z-selectivity | acs.orgnih.gov |

| Cyclization/Amidation | 2-Alkynylaryl isocyanate | Amide | Pd(0)/BINAP | 3-(Amidoalkylidene)oxindole | Stereoselective (cis-amido/carbonyl) | acs.org |

| Allylic Amination | Tosyl isocyanate | Allylic alcohol | Pd(II) complex | (E)-N-Tosyl allylic amine | High E-selectivity and γ-regioselectivity | organic-chemistry.org |

| Hydroamidation | Various isocyanates | Si-substituted arylacetylene / DIBAL-H | None (Solvent-controlled) | (E)- or (Z)-α,β-unsaturated amides | High E/Z selectivity based on solvent | organic-chemistry.org |

While catalysis often focuses on the isocyanate, the isoxazole ring itself can be involved in or influence catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been performed on halo- or triflate-substituted isoxazoles, demonstrating the ring's stability and compatibility with common organometallic catalytic cycles. researchgate.net The electronic nature of the 5-methylisoxazole ring can influence the reactivity and regioselectivity of these catalytic transformations.

Derivatization and Structure Reactivity Studies of 3 Isocyanato 5 Methylisoxazole Scaffolds

Strategic Functionalization of the Isoxazole (B147169) Ring System for Enhanced Reactivity and Selectivity

The functionalization of the isoxazole ring is a key strategy to modulate the reactivity and selectivity of 3-isocyanato-5-methylisoxazole. Direct functionalization at the C-4 and C-5 positions is particularly important, as the isoxazole ring can be sensitive to basic conditions. nih.gov Methodologies such as C–H activation and transition metal-catalyzed cross-coupling reactions are employed to introduce a variety of substituents. nih.gov

For instance, the introduction of a nitro group at the C-5 position of the isoxazole ring significantly influences its reactivity. 5-Nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) reactions with various nucleophiles under mild conditions, providing a straightforward route to polysubstituted isoxazole derivatives with high yields and regioselectivity. rsc.org This approach allows for the sequential functionalization of the isoxazole ring, offering access to a diverse range of 3,5- and 3,4,5-substituted isoxazoles. rsc.org

Furthermore, the synthesis of fused heterocyclic systems containing the isoxazole ring, such as furo[3,4-c]isoxazoles, has been achieved through intramolecular cycloaddition of nitroalkynes. koreascience.kr The substituents on the resulting bicyclic isoxazole derivatives have been shown to influence their biological activities. koreascience.kr

Diversification of Molecular Architectures through Isocyanate Reactivity

The isocyanate group (-N=C=O) is a highly reactive functional group that readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. nih.govresearchgate.net This broad reactivity makes this compound an excellent scaffold for the diversification of molecular architectures.

A versatile strategy for appending chemical tags onto drug-like small molecules utilizes the reactivity of isocyanates. nih.gov This method involves the reaction of an isocyanate-functionalized resin with various nucleophilic groups on a small molecule, allowing for the rapid modification and generation of diverse chemical probes. nih.gov The reaction proceeds with a one-to-one stoichiometry under mild conditions. nih.gov

The synthesis of various urea (B33335) derivatives has been accomplished by reacting this compound with different amines. umich.edu For example, reaction with substituted anilines or propargyl amine leads to the formation of corresponding urea compounds. umich.edu These reactions are often carried out under neat conditions or in a suitable solvent like toluene (B28343). umich.edu The reactivity of the isocyanate can be influenced by the nature of the amine used. umich.edu

The following table illustrates the diversification of molecular structures through the reaction of this compound with various nucleophiles.

| Nucleophile | Resulting Linkage | Product Class |

| Primary Amine (R-NH₂) | Urea | N-Substituted Ureas |

| Secondary Amine (R₂NH) | Urea | N,N-Disubstituted Ureas |

| Alcohol (R-OH) | Carbamate (B1207046) | Carbamates |

| Thiol (R-SH) | Thiocarbamate | Thiocarbamates |

Elucidation of Electronic and Steric Effects of Substituents on Reaction Outcomes

The electronic and steric properties of substituents on the isoxazole ring and on the reacting partners significantly influence the outcome of reactions involving this compound. These effects, often intertwined, are known as stereoelectronic effects and play a crucial role in determining molecular geometry, reactivity, and physical properties. wikipedia.org

In the context of isoxazole derivatives, the introduction of electron-withdrawing or electron-donating groups can alter the electron density distribution within the ring system, thereby affecting its reactivity towards electrophiles and nucleophiles. For example, the presence of a bromine atom on a phenyl group attached to the isoxazole ring provides a balance between steric bulk and electronic withdrawal, making the compound versatile in drug design. In contrast, a fluorine substituent, with its high electronegativity and small size, enhances metabolic stability but may reduce binding affinity in certain biological targets due to altered electronic distribution. Dichloro substitution increases both electronegativity and steric bulk, which can enhance certain biological activities.

The regioselectivity of reactions can also be governed by steric hindrance. For instance, in the synthesis of substituted 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide analogues, the position of substituents on the phenyl ring was found to significantly impact their potency. nih.gov

Quantum-chemical investigations, such as those using density functional theory (DFT), have been employed to understand the influence of substituents on the electronic properties and electrostatic potential of isoxazole derivatives, helping to correlate molecular structure with biological activity. nih.gov

Rational Design of Analogues for Systematic Structure-Reactivity Correlation Analyses

The systematic modification of the this compound scaffold allows for the rational design of analogues to establish structure-activity relationships (SAR). This involves synthesizing a series of related compounds with controlled variations in their structure and evaluating their reactivity or biological activity.

A common approach is to conceptualize the lead molecule into different structural units and then systematically modify each unit. For example, in the development of CXCR2 antagonists, a lead compound was divided into a cyclohexanone (B45756) core, a phenylthioamide moiety, and a benzyl (B1604629) amino functionality, with subsequent modifications made to each part to establish a robust SAR. umich.edu

The synthesis of a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives allowed for the investigation of their inhibitory potential against human carbonic anhydrase isoforms. researchgate.net By varying the substituents on the phenylureido moiety, researchers can probe the structural requirements for optimal activity.

The following table presents a hypothetical example of a structure-reactivity analysis for a series of this compound derivatives, where 'R' represents different substituents.

| Compound ID | 'R' Substituent | Electronic Effect | Steric Hindrance | Observed Reactivity/Activity |

| 1 | -H | Neutral | Low | Baseline |

| 2 | -Cl | Electron-withdrawing | Moderate | Increased |

| 3 | -OCH₃ | Electron-donating | Moderate | Decreased |

| 4 | -C(CH₃)₃ | Electron-donating | High | Significantly Decreased |

Such systematic studies, often aided by computational modeling, are crucial for optimizing the properties of isoxazole-based compounds for various applications. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 3-isocyanato-5-methylisoxazole, ¹H and ¹³C NMR would provide direct evidence for the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of protons in the molecule. The methyl group (CH₃) at the C5 position would appear as a singlet, typically in the δ 2.3–2.5 ppm range. The lone proton on the isoxazole (B147169) ring at the C4 position would also produce a singlet, expected further downfield around δ 6.1–6.6 ppm, consistent with its position on an electron-deficient heterocyclic ring. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal all five carbon atoms. The isocyanate carbon (-N=C=O) has a characteristic chemical shift in the δ 120–130 ppm region. The carbons of the isoxazole ring are expected at distinct positions: C5 (bearing the methyl group) would be the most shielded, C3 (attached to the electronegative isocyanate and ring nitrogen) would be significantly deshielded, and C4 would appear at an intermediate value. The methyl carbon itself would be found in the aliphatic region (δ 10–15 ppm).

2D NMR Spectroscopy: To confirm assignments, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would show a direct correlation between the C4 carbon and its attached proton, as well as between the methyl carbon and its three protons. An HMBC experiment would reveal long-range (2- and 3-bond) couplings, such as correlations from the C4 proton to carbons C3 and C5, and from the methyl protons to carbons C5 and C4, definitively confirming the substitution pattern of the isoxazole ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Correlations (HMBC) |

| ¹H NMR | H4 | 6.1 - 6.6 | Singlet (s) | C3, C5 |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | C5, C4 | |

| ¹³C NMR | C=O (Isocyanate) | 122 - 128 | Singlet | - |

| C3 | 158 - 162 | Singlet | H4 | |

| C5 | 170 - 174 | Singlet | H4, -CH₃ | |

| C4 | 96 - 100 | Singlet | -CH₃ | |

| -CH₃ | 11 - 14 | Singlet | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₅H₄N₂O₂. The calculated monoisotopic mass would be used to confirm this composition with high precision (typically within 5 ppm).

| Formula | Calculated Monoisotopic Mass (Da) |

| C₅H₄N₂O₂ | 124.0273 |

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the molecular ion (or a protonated version, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that helps to elucidate the molecular structure. The fragmentation of this compound is expected to proceed through several key pathways, including the cleavage of the isocyanate group and the characteristic rupture of the isoxazole ring. libretexts.orgscienceready.com.au

Table 2: Predicted MS/MS Fragmentation for this compound (Precursor Ion: [M+H]⁺, m/z 125.0345)

| Fragment m/z | Proposed Fragment Formula | Neutral Loss | Proposed Structure |

| 83.0447 | C₄H₅N₂⁺ | CO | Loss of carbonyl from the isocyanate |

| 82.0374 | C₄H₄NO⁺ | HNCO | Loss of isocyanic acid |

| 68.0344 | C₄H₄N⁺ | HNCO, CH₃ | Loss of isocyanic acid and a methyl radical |

| 55.0182 | C₃H₃O⁺ | C₂HN₂O | Cleavage of the isoxazole ring |

| 42.0106 | C₂H₂N⁺ | C₃H₂NO₂ | Acetonitrile (B52724) fragment from ring cleavage |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the isocyanate group (-N=C=O). This group exhibits a very strong and sharp absorption band resulting from its asymmetric stretching vibration, typically located in the 2250–2280 cm⁻¹ region, an area of the spectrum that is often free from other interfering signals. specac.comresearchgate.net The presence of this intense peak is definitive proof of the isocyanate functionality. Other characteristic vibrations include C=N and C=C stretching from the isoxazole ring in the 1650–1450 cm⁻¹ region and C-H stretching from the methyl group just below 3000 cm⁻¹.

Table 3: Diagnostic FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |

| 2280 - 2250 | Asymmetric Stretch | -N=C=O (Isocyanate) | Strong, Sharp |

| 1640 - 1600 | C=N Stretch | Isoxazole Ring | Medium |

| 1580 - 1475 | C=C Stretch | Isoxazole Ring | Medium to Weak |

| 1450 - 1375 | C-H Bend | -CH₃ | Medium |

| 1300 - 1000 | C-O Stretch | Isoxazole Ring | Strong |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Assignments

Single-crystal X-ray diffraction stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. This is not unexpected, given the compound's high reactivity, which can make growing the high-quality single crystals required for the analysis challenging.

If a crystal structure were obtained, it would provide definitive answers to key structural questions:

Planarity: It would confirm the planarity of the isoxazole ring.

Bond Geometry: It would provide precise measurements of the C-NCO bond length and the C-N=C angle, offering insight into the electronic interaction between the isocyanate group and the heterocyclic ring. For example, the structure of a related bis-isoxazole compound showed typical isoxazole bond lengths, such as O1-N1 being 1.41 Å and C1-N1 being 1.31 Å. rsc.org

Conformation: The solid-state conformation, particularly the torsion angle between the plane of the isoxazole ring and the N=C=O vector, would be determined.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular interactions like C-H···N or C-H···O hydrogen bonds that stabilize the solid-state structure.

Application of Advanced Spectroscopic Techniques for Conformational and Dynamic Studies

While static spectroscopic methods define the ground-state structure, advanced techniques can probe molecular dynamics and conformational equilibria. For this compound, such studies could offer significant insight into its behavior. numberanalytics.com

Dynamic NMR (DNMR) Spectroscopy: The bond connecting the isoxazole ring to the isocyanate group (C3-N) is a single bond, and rotation around it is possible. It is conceivable that this rotation could be hindered due to steric or electronic effects, leading to distinct conformers that could be observed at low temperatures using Variable-Temperature (VT) NMR. ucl.ac.uknih.gov As the temperature is raised, the rate of interconversion between conformers would increase. By analyzing the changes in the NMR lineshape, particularly the point of coalescence where the signals for the different conformers merge, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. researchgate.net

Such studies would clarify whether the isocyanate group has a preferred orientation relative to the ring in solution and quantify the energy required to rotate it, providing valuable data on the molecule's conformational flexibility.

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Calculations for Electronic Structure and Energetic Landscapes

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-isocyanato-5-methylisoxazole, these calculations would reveal details about its preferred three-dimensional structure, the distribution of its electrons, and its inherent reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Methods like the semi-empirical AM1 and the more robust Density Functional Theory (DFT) would be employed.

Conformational analysis would be particularly important for the isocyanate group (-N=C=O) relative to the isoxazole (B147169) ring. While the isoxazole ring is planar, rotation around the C-N bond connecting it to the isocyanate group could lead to different conformers. DFT calculations, perhaps with a basis set like 6-31G*, would be used to calculate the energies of these different rotational isomers to identify the global minimum and the energy barriers between conformers.

Table 1: Hypothetical Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N (isocyanate) Bond Length | ~1.35 Å |

| N=C (isocyanate) Bond Length | ~1.20 Å |

| C=O (isocyanate) Bond Length | ~1.17 Å |

| C-N=C Angle | ~125° |

| N=C=O Angle | ~175-180° |

Note: These are estimated values based on typical results for similar functional groups.

Frontier Molecular Orbital Theory (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -8.5 to -9.5 | Isoxazole ring (N, O atoms) |

| LUMO | -0.5 to -1.5 | Isocyanate group (C atom) |

| HOMO-LUMO Gap | 7.0 to 9.0 | - |

Note: These are hypothetical energy ranges typical for organic molecules of this type.

Electrostatic Potential Surface and Charge Distribution Analyses

An electrostatic potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This provides a visual guide to the charge distribution. For this compound, the ESP surface would show negative potential (typically colored red) around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the isocyanate group, indicating regions prone to electrophilic attack. A strong positive potential (blue) would be expected around the carbon atom of the isocyanate group, highlighting its susceptibility to nucleophilic attack. This is consistent with the known reactivity of isocyanates with nucleophiles like alcohols and amines.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can go beyond static pictures of molecules and be used to simulate the entire course of a chemical reaction. This allows for the detailed study of reaction pathways and the high-energy transition states that control the reaction rate.

Potential Energy Surface Mapping and Reaction Coordinate Determination

For a reaction involving this compound, such as its reaction with an alcohol to form a carbamate (B1207046), computational methods can map the potential energy surface. This involves calculating the energy of the system as the reactants approach and the bonds are rearranged. The path of lowest energy from reactants to products is the reaction coordinate. Along this coordinate, a high-energy point, the transition state, is located. The structure and energy of this transition state are crucial for understanding the reaction's feasibility and kinetics. For the reaction with an alcohol, the transition state would likely involve the partial formation of a bond between the alcohol's oxygen and the isocyanate's carbon, and the partial transfer of the alcohol's proton.

Solvent Effects and Implicit/Explicit Solvation Models in Reaction Simulations

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. This is computationally efficient for estimating the stabilizing effect of the solvent on charged or polar species, such as the transition state.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, this approach can capture specific interactions like hydrogen bonding between the solvent and the reacting molecules, which could be important in the reactions of this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide critical insights into its conformational flexibility, which is largely dictated by the rotation around the single bond connecting the isocyanate group to the isoxazole ring.

The simulation would typically be initiated from an optimized geometry of the molecule. This structure would then be placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system.

Key Research Findings from Theoretical MD Simulations:

Conformational Sampling: MD trajectories would likely reveal that the isocyanate group of this compound is not static but samples a range of orientations relative to the isoxazole ring. The planarity and aromaticity of the isoxazole ring itself are expected to be largely preserved.

Dominant Conformations: By analyzing the dihedral angle between the isoxazole ring and the N=C=O group over the course of the simulation, it is possible to identify the most populated (lowest energy) conformational states. It is hypothesized that conformations where the steric hindrance between the isocyanate oxygen and the methyl group at the 5-position is minimized would be predominant.

Intermolecular Interactions: In a simulated aqueous environment, MD simulations can map the hydrogen bonding patterns between the solvent and the molecule. The nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen of the isocyanate group, are expected to act as hydrogen bond acceptors. These interactions are crucial for understanding the molecule's solubility and how it might orient itself in a biological pocket.

Below is a hypothetical data table summarizing the results of a simulated MD study on this compound.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |

| Predominant Dihedral Angle | -120° to -150° | Suggests a preferred orientation of the isocyanate group. |

| Solvent Accessible Surface Area | ~150 Ų | Provides an estimate of the molecule's exposure to solvent. |

| Radial Distribution Function | Peaks at ~2.8 Å for water O | Indicates strong hydrogen bonding with the isoxazole N and O. |

Structure-Activity Relationship (SAR) Derivation via Molecular Docking and Ligand-Macromolecule Interaction Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. umich.eduacs.orgnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.com

In a hypothetical scenario where this compound is investigated as an inhibitor of a specific enzyme, molecular docking could be employed to predict its binding mode within the enzyme's active site. The isocyanate group is a known reactive handle that can form covalent bonds with nucleophilic residues like serine or cysteine in an active site.

Hypothetical Docking and SAR Analysis:

Target Selection: A well-characterized enzyme with a known crystal structure would be selected as the target.

Docking Simulation: this compound would be docked into the active site of the enzyme using software like AutoDock. The program would explore various binding poses and score them based on the predicted binding affinity.

Interaction Analysis: The best-scoring poses would be analyzed to identify key interactions. It is plausible that the isoxazole ring could form hydrophobic interactions or hydrogen bonds with the protein, while the isocyanate group is positioned to react with a key nucleophilic residue.

SAR Derivation: To build a SAR model, a series of analogues of this compound would be designed and docked. For instance, the methyl group at the 5-position could be replaced with other substituents (e.g., ethyl, phenyl) to probe the effect on binding.

A hypothetical SAR table based on such a study is presented below.

| Compound | 5-Position Substituent | Predicted Binding Affinity (kcal/mol) | Key Interaction |

| This compound | Methyl | -7.5 | Covalent bond with Ser195 |

| Analogue 1 | Hydrogen | -6.8 | Covalent bond with Ser195 |

| Analogue 2 | Ethyl | -7.9 | Covalent bond with Ser195, additional hydrophobic interaction |

| Analogue 3 | Phenyl | -8.5 | Covalent bond with Ser195, π-stacking with Phe290 |

This analysis would suggest that larger, more hydrophobic groups at the 5-position could enhance binding affinity.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic parameters of a molecule, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govptfarm.plresearchgate.net These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Theoretical Spectroscopic Analysis of this compound:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. A key feature in the predicted IR spectrum of this compound would be a very strong absorption band corresponding to the asymmetric stretching of the N=C=O group, typically expected in the range of 2250-2280 cm⁻¹. Other predictable vibrations include the C-H stretching of the methyl group and the ring stretching modes of the isoxazole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can also be calculated. For this compound, the calculations would predict a singlet for the methyl protons and a singlet for the isoxazole ring proton. The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the isoxazole ring carbons, and the highly deshielded carbon of the isocyanate group.

A comparison of theoretical and hypothetical experimental data is shown in the table below.

| Spectroscopic Data | Theoretical Prediction (DFT/B3LYP/6-31G*) | Hypothetical Experimental Value |

| IR (N=C=O stretch) | 2265 cm⁻¹ | 2270 cm⁻¹ |

| ¹H NMR (methyl) | 2.4 ppm | 2.5 ppm |

| ¹H NMR (isoxazole CH) | 6.3 ppm | 6.4 ppm |

| ¹³C NMR (isocyanate C) | 125 ppm | 124 ppm |

The close agreement between the predicted and experimental values would provide strong evidence for the correct identification of the compound.

Advanced Synthetic Applications and Emerging Research Trajectories

Integration of 3-Isocyanato-5-methylisoxazole in Multicomponent Reactions (MCRs) for Chemical Space Exploration

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly generating molecular diversity. nih.govnih.gov Isocyanates are highly valuable reagents in MCRs due to their electrophilicity and ability to form stable urea (B33335), carbamate (B1207046), and amide linkages. nih.govresearchgate.net this compound is poised to be a significant contributor in this field, enabling the exploration of novel chemical space.

The isocyanate moiety can readily participate in well-established MCRs such as the Ugi and Passerini reactions, introducing the 5-methylisoxazole (B1293550) scaffold into complex, drug-like molecules. For instance, in a Ugi-type reaction, this compound could react with a ketone or aldehyde, an amine, and an isocyanide to generate α-acylamino carboxamides bearing the isoxazole (B147169) unit. This approach offers a streamlined pathway to libraries of compounds with high structural complexity.

Furthermore, MCRs are instrumental in the synthesis of various heterocyclic compounds. scielo.br The reaction of this compound with β-ketoesters and hydroxylamine (B1172632) in a one-pot synthesis could lead to novel, highly substituted isoxazolone derivatives. scielo.br The efficiency and atom economy of MCRs make them ideal for generating large combinatorial libraries for high-throughput screening in drug discovery. nih.gov

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Reactants | Potential Product Class |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, this compound | α-Acylamino carboxamides with isoxazole moiety |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, this compound | α-Acyloxy carboxamides with isoxazole moiety |

| Bucherer–Bergs Reaction | Ketone, Potassium Cyanide, Ammonium Carbonate (modified with isocyanate) | Hydantoins incorporating the isoxazole scaffold |

| Biginelli-like Reaction | β-Dicarbonyl compound, Aldehyde, this compound | Dihydropyrimidinones with isoxazole substitution |

Implementation in Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and amenability to automation. chemrxiv.org The synthesis of isocyanates and their subsequent reactions can be particularly well-suited for flow processes, which can mitigate the risks associated with handling these reactive intermediates. researchgate.net

The generation of this compound itself could be performed in a flow reactor, for example, through a Curtius rearrangement of a corresponding acyl azide (B81097). The resulting isocyanate stream could then be directly coupled with a nucleophile in a subsequent reactor module, avoiding isolation of the potentially hazardous intermediate. researchgate.net This "in-line" generation and consumption is a hallmark of efficient and safe flow synthesis. chemrxiv.org

Moreover, flow chemistry has been successfully applied to the synthesis of isoxazole rings. mdpi.comresearchgate.net For instance, a three-component reaction to produce 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been effectively translated to a continuous flow photochemical setup, significantly reducing reaction times. mdpi.com Such platforms could be adapted for reactions involving this compound, enabling rapid optimization of reaction conditions and scalable production of isoxazole-containing compounds. researchgate.net The integration of these flow modules into automated synthesis platforms would allow for the rapid generation of compound libraries with minimal manual intervention.

Application in Solid-Phase Organic Synthesis (SPOS) for Combinatorial Library Generation

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, facilitating the synthesis of large libraries of compounds by anchoring a starting material to a solid support and performing subsequent reactions in a stepwise fashion. The isoxazole scaffold is an attractive target for SPOS due to its prevalence in biologically active molecules.

This compound can be utilized in SPOS in two primary ways. First, it can be used as a reagent in solution to react with a resin-bound substrate. For example, a resin-bound amine could be treated with a solution of this compound to generate a library of resin-bound ureas, which can then be cleaved from the support.

Alternatively, the isoxazole moiety itself can be constructed on the solid phase. Methodologies have been developed for the solid-phase synthesis of isoxazole-based amino acids, which serve as novel scaffolds for molecular diversity. researchgate.net A resin-bound starting material can undergo a series of reactions, including a 1,3-dipolar cycloaddition to form the isoxazole ring, followed by further functionalization. This approach allows for the creation of diverse isoxazole-containing peptide and small molecule libraries. For example, a solid-phase synthesis of isoxazolinopyrroles has been reported, demonstrating the utility of SPOS in constructing complex heterocyclic systems based on the isoxazole framework.

Utilization of Isoxazole-Derived Scaffolds as Unnatural Amino Acids in Peptide Synthesis and Peptidomimetics

Unnatural amino acids (UAAs) are invaluable tools in drug discovery and protein engineering, as their incorporation into peptides can enhance stability, modulate conformation, and introduce novel functionalities. sigmaaldrich.com The isoxazole ring, with its defined geometry and potential for hydrogen bonding interactions, is an excellent scaffold for designing new UAAs.

A notable example is the use of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural β-amino acid in solid-phase peptide synthesis. nih.govmdpi.com This compound has been successfully coupled to resin-bound peptides, demonstrating its feasibility for creating new classes of α/β-mixed peptides. nih.govconsensus.app These hybrid peptides are promising as peptidomimetics, which mimic the structure and function of natural peptides but often possess improved pharmacokinetic properties, such as resistance to enzymatic degradation. nih.gov

The bifunctional nature of compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid, containing both an amino and a carboxylic acid group, allows for their direct incorporation into peptide chains using standard peptide coupling protocols. mdpi.comnih.gov The resulting peptidomimetics, featuring the rigid isoxazole core, can be used to constrain the peptide backbone, leading to more defined secondary structures and potentially higher binding affinities for biological targets.

Design and Synthesis of Advanced Materials with Isoxazole Moieties (e.g., Liquid Crystalline Compounds)

The unique structural and electronic properties of the isoxazole ring, such as its strong dipole moment and polarizability, make it an attractive component in the design of advanced materials. beilstein-journals.org One area of significant interest is the development of liquid crystals, which have widespread applications in display technologies and optical devices.

The incorporation of isoxazole moieties into molecular structures can induce or enhance liquid crystalline behavior. beilstein-journals.orgtandfonline.com The rigid, linear shape of many isoxazole derivatives is conducive to the formation of mesophases. tandfonline.com Research has shown that the inclusion of isoxazole rings in compounds can lead to the formation of stable nematic and smectic A mesophases. beilstein-journals.orgtandfonline.com For example, novel thiourea (B124793) and amide liquid crystals containing isoxazole rings have been synthesized, and their mesomorphic properties have been studied. It was observed that isoxazole derivatives tend to favor the formation of a nematic mesophase. beilstein-journals.org

Table 2: Examples of Isoxazole-Containing Liquid Crystalline Compounds and their Properties

| Compound Type | Heterocyclic Core | Observed Mesophases | Reference |

| Thioureas and Amides | Isoxazole | Nematic, Smectic A | beilstein-journals.org |